2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

Medicinal Chemistry Drug Design Pharmacokinetics

Unlike N-acetyl or N-Boc anthranilic acids, this N-TFA-protected building block is uniquely suited for complex syntheses involving acid- or base-labile moieties. Its trifluoroacetyl group is cleaved under mild, orthogonal conditions (e.g., NaBH4/EtOH), a feature inaccessible with more stable protecting groups. The enhanced LogP (1.96) and distinct pKa (3.08) make it a superior choice for lead optimization and chromatographic method development.

Molecular Formula C9H6F3NO3
Molecular Weight 233.14 g/mol
CAS No. 19165-29-8
Cat. No. B094904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid
CAS19165-29-8
Molecular FormulaC9H6F3NO3
Molecular Weight233.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15)
InChIKeyLAZKSSYOKYWMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid (CAS 19165-29-8): Core Identity and Procurement-Relevant Characteristics


2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid, also known as N-(trifluoroacetyl)anthranilic acid or 2-(trifluoroacetamido)benzoic acid, is a fluorinated benzoic acid derivative with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol [1][2]. This compound is characterized by an ortho-substituted aromatic system bearing a carboxylic acid group and a trifluoroacetyl-protected amino group [3]. Its high predicted lipophilicity (LogP: 1.96) and electron-withdrawing trifluoroacetyl moiety confer distinct physicochemical properties that underpin its utility as a synthetic building block and potential pharmacophore [4].

Why Generic Substitution of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid Fails: Quantitative Differentiators vs. Closest Analogs


Generic substitution of 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid with other N-protected anthranilic acids (e.g., N-acetyl, N-Boc, or unsubstituted anthranilic acid) is not scientifically valid due to quantifiable differences in lipophilicity, electronic properties, and synthetic lability [1]. The trifluoroacetyl group imparts a significantly higher LogP (1.96) compared to N-acetyl anthranilic acid, enhancing membrane permeability and altering pharmacokinetic profiles [2]. Critically, the trifluoroacetyl group is cleavable under mild, orthogonal conditions (e.g., NaBH4 in EtOH), a property not shared by the more stable N-acetyl group, which requires harsh acidic or basic hydrolysis [3]. The predicted pKa (3.08) and electron-withdrawing nature of the trifluoroacetyl group further differentiate it from N-Boc anthranilic acid (pKa ~3.67), impacting reactivity and solubility .

Product-Specific Quantitative Evidence Guide: 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid Head-to-Head Performance Data


Enhanced Lipophilicity for Membrane Permeability and ADME Optimization

The trifluoroacetyl substitution confers a markedly higher predicted lipophilicity (LogP = 1.96) compared to the unsubstituted anthranilic acid parent (LogP ~0.8) or the N-acetyl analog (LogP ~1.2) [1]. This difference is quantifiable and directly impacts passive membrane diffusion and oral bioavailability [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Lower pKa and Stronger Acidity Relative to N-Boc Protected Analog

The target compound exhibits a predicted pKa of 3.08, which is lower (more acidic) than the structurally analogous N-Boc anthranilic acid (pKa ~3.67) . This difference in acid strength influences solubility, ionizability, and chromatographic retention behavior [1].

Physical Chemistry Analytical Chemistry Chromatography

Orthogonal, Mild Cleavage of Trifluoroacetyl Group with Sodium Borohydride

The trifluoroacetyl group on the target compound is cleavable under mild, non-acidic conditions (NaBH4, EtOH, 0°C to RT), achieving high yields of the free anthranilic acid derivative [1][2]. In contrast, the N-acetyl analog typically requires harsh acidic or basic hydrolysis (e.g., 6M HCl, reflux, 12h), which can degrade acid- or base-sensitive functionalities [3].

Synthetic Methodology Protecting Group Strategy Organic Synthesis

Higher Boiling Point Indicating Stronger Intermolecular Interactions

The target compound has a reported boiling point of 355.7°C at 760 mmHg, which is substantially higher than that of the unsubstituted anthranilic acid (boiling point ~305°C) and the N-acetyl analog (~320°C) [1][2]. This difference reflects the increased molecular weight and stronger intermolecular forces (dipole-dipole, hydrogen bonding) conferred by the trifluoroacetyl group .

Physical Chemistry Thermal Analysis Purification

Best Research and Industrial Application Scenarios for 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid Based on Differentiated Evidence


Synthesis of Anthranilate Ester Pharmacophores with Labile Functional Groups

Leveraging the mild, orthogonal deprotection of the trifluoroacetyl group with NaBH4 (Evidence Item 3), this compound is uniquely suited for constructing anthranilate ester pharmacophores that contain acid- or base-sensitive moieties (e.g., epoxides, acetals, silyl ethers) [1][2]. In contrast, the N-acetyl analog would require harsh conditions that would destroy such functionalities, making the trifluoroacetyl-protected building block the only viable option for these advanced synthetic sequences.

Medicinal Chemistry Optimization of Lipophilicity and Membrane Permeability

The quantifiably higher LogP (1.96) compared to unsubstituted or N-acetyl analogs (Evidence Item 1) positions this compound as a strategic tool for improving passive membrane permeability in lead optimization campaigns [3]. Procurement should be prioritized when a scaffold requires enhanced lipophilicity without introducing additional aromatic rings or alkyl chains that could compromise ligand efficiency or increase molecular weight.

Development of HPLC Methods Requiring Distinct Ionization Profiles

The lower predicted pKa (3.08) relative to N-Boc anthranilic acid (pKa ~3.67) (Evidence Item 2) translates to a different ionization state at common mobile phase pH values (e.g., pH 2–4) . This distinct acid-base behavior enables improved chromatographic separation of closely related anthranilic acid derivatives, making the compound valuable as a reference standard or internal standard in analytical method development for complex mixtures [4].

Synthesis of Fluorinated Bioisosteres and Metabolic Probes

The trifluoroacetyl group serves as a fluorinated bioisostere and metabolic probe due to its electron-withdrawing nature and resistance to oxidative metabolism [5]. The target compound's unique combination of a carboxylic acid handle and a protected amine allows for late-stage diversification, a feature not readily accessible with the N-Boc analog due to its different cleavage requirements and electronic profile (Evidence Items 1–3).

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